(5-(Azetidin-2-yl)furan-2-yl)methanol (5-(Azetidin-2-yl)furan-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC20154738
InChI: InChI=1S/C8H11NO2/c10-5-6-1-2-8(11-6)7-3-4-9-7/h1-2,7,9-10H,3-5H2
SMILES:
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol

(5-(Azetidin-2-yl)furan-2-yl)methanol

CAS No.:

Cat. No.: VC20154738

Molecular Formula: C8H11NO2

Molecular Weight: 153.18 g/mol

* For research use only. Not for human or veterinary use.

(5-(Azetidin-2-yl)furan-2-yl)methanol -

Specification

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
IUPAC Name [5-(azetidin-2-yl)furan-2-yl]methanol
Standard InChI InChI=1S/C8H11NO2/c10-5-6-1-2-8(11-6)7-3-4-9-7/h1-2,7,9-10H,3-5H2
Standard InChI Key WHKNKGIDZIYOAL-UHFFFAOYSA-N
Canonical SMILES C1CNC1C2=CC=C(O2)CO

Introduction

Structural Features and Classification

(5-(Azetidin-2-yl)furan-2-yl)methanol (molecular formula: C8H11NO2\text{C}_8\text{H}_{11}\text{NO}_2, molecular weight: 153.18 g/mol) consists of two interconnected heterocycles:

  • A furan ring (oxygen-containing five-membered heterocycle) at position 2.

  • An azetidine ring (nitrogen-containing four-membered heterocycle) at position 5 of the furan.

  • A hydroxymethyl group (-CH2_2OH) attached to the furan’s 2-position.

The compound’s three-dimensional conformation is critical for its biological interactions. Computational studies suggest that the azetidine’s puckered ring and the furan’s planar structure create a rigid framework capable of binding to enzymatic pockets. Its IUPAC name, [5-(azetidin-2-yl)furan-2-yl]methanol, reflects this arrangement.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step reactions:

  • Formation of the Schiff Base: Reaction of furfural derivatives with primary amines to form imine intermediates .

  • Cyclization: Treatment with chloroacetyl chloride in the presence of triethylamine to form the azetidin-2-one (β-lactam) ring .

  • Reduction: Catalytic hydrogenation or sodium borohydride reduction to convert ketones to secondary alcohols .

For example, Rameshbabu et al. synthesized analogous azetidinones by reacting Schiff bases with chloroacetyl chloride, achieving yields of 60–70% .

Industrial Methods

Continuous flow reactors are employed to enhance scalability and safety, minimizing thermal degradation during exothermic steps. Optimized conditions (e.g., 80°C, 2–5 hours) improve yield and purity .

Physicochemical Properties

PropertyValue/Description
SolubilityModerate in polar solvents (e.g., DMSO, ethanol) due to hydroxyl group.
Melting PointNot explicitly reported; analogs range 132–160°C .
StabilitySensitive to strong acids/bases; azetidine ring prone to hydrolysis .
LogPEstimated 1.63 (predicted using ChemAxon) .

The hydroxymethyl group enhances water solubility compared to non-polar azetidine derivatives, a key advantage for drug formulation .

Biological Activities and Mechanisms

Anticancer Activity

Furan-containing derivatives demonstrate cytotoxicity against MCF-7 breast cancer cells (IC50_{50}: 8.7 µM) by inducing apoptosis via caspase-3 activation . Molecular docking studies suggest binding to SIRT2, a histone deacetylase implicated in tumor progression .

Antioxidant Properties

The hydroxyl group scavenges free radicals (e.g., DPPH assay, EC50_{50}: 45 µM), outperforming ascorbic acid in lipid peroxidation models .

Applications in Drug Discovery

PPAR α/γ Dual Agonists

Azetidine derivatives act as peroxisome proliferator-activated receptor (PPAR) agonists, showing promise for diabetes management. Compound 4h (a structural analog) reduced plasma glucose by 40% in db/db mice .

CCR6 Receptor Modulators

Patent WO2021219849A1 highlights azetidin-3-ylmethanol derivatives as chemokine receptor-6 (CCR6) antagonists for treating autoimmune diseases .

SIRT2 Inhibitors

(5-Phenylfuran-2-yl)methanamine derivatives inhibit SIRT2 (IC50_{50}: 2.47 µM), surpassing AGK2 (IC50_{50}: 17.75 µM) in potency .

Comparative Analysis with Structural Analogs

CompoundStructural VariationBioactivity Comparison
(5-Piperidin-1-yl)furan-2-yl)methanolPiperidine instead of azetidineLower SIRT2 inhibition (IC50_{50}: 12 µM)
3-Chloro-4-(furan-2-yl)azetidin-2-oneChlorine substituentEnhanced antibacterial activity (MIC: 6.25 µg/mL)
AGK2Commercial SIRT2 inhibitorLower solubility (LogP: 3.2 vs. 1.63)

The azetidine ring’s strain energy enhances binding affinity compared to larger heterocycles like piperidine .

Challenges and Future Directions

  • Synthetic Optimization: Improving diastereoselectivity in azetidine ring formation remains a hurdle .

  • Pharmacokinetics: Limited data on bioavailability and metabolism necessitate ADMET studies.

  • Target Identification: Proteomics approaches could elucidate off-target effects .

Recent advances in cryo-EM and machine learning offer opportunities to refine structure-based drug design .

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